molecular formula C6H2KO6 B081583 Potassium rhodizonate CAS No. 13021-40-4

Potassium rhodizonate

Cat. No.: B081583
CAS No.: 13021-40-4
M. Wt: 209.17 g/mol
InChI Key: UGFHFZSZCJFOTO-UHFFFAOYSA-N
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Description

Potassium rhodizonate is a chemical compound with the formula ( \text{C}_6\text{K}_2\text{O}_6 ). It is the potassium salt of rhodizonic acid and is known for its distinctive red color. This compound is used in various chemical assays and has applications in detecting metals such as lead and barium .

Biochemical Analysis

Biochemical Properties

Potassium rhodizonate plays a significant role in biochemical reactions, particularly in the detection of metal ions such as lead and barium. The compound interacts with these metal ions to form colored complexes, which can be easily identified. The interaction between this compound and metal ions is primarily based on the formation of coordination bonds, where the oxygen atoms in the rhodizonate ion act as ligands, binding to the metal ions. This property is utilized in various assays to detect the presence of metals in biological and environmental samples .

Cellular Effects

This compound influences various cellular processes, particularly those involving metal ion homeostasis. In cells, the compound can bind to metal ions, affecting their availability and distribution. This binding can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can alter the activity of metal-dependent enzymes, thereby affecting metabolic processes that rely on these enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of coordination complexes with metal ions. These complexes can inhibit or activate enzymes by altering their metal ion cofactors. For example, the binding of this compound to lead ions can inhibit enzymes that require lead as a cofactor, thereby disrupting their normal function. Additionally, the formation of these complexes can lead to changes in gene expression by affecting transcription factors that are sensitive to metal ion concentrations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over time, especially in aqueous solutions. Long-term studies have shown that this compound can degrade, leading to a reduction in its effectiveness in metal ion detection assays. This degradation can also affect its long-term impact on cellular functions in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively bind to metal ions without causing significant toxicity. At high doses, this compound can lead to adverse effects, including toxicity and disruption of metal ion homeostasis. Studies have shown that high doses of the compound can cause oxidative stress and damage to tissues, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to metal ion metabolism. The compound interacts with enzymes and cofactors that are involved in the transport and utilization of metal ions. For example, this compound can affect the activity of enzymes that require metal ions as cofactors, thereby influencing metabolic flux and metabolite levels. This interaction can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, affecting their function and the distribution of metal ions within the cell. This binding can influence the localization and accumulation of metal ions, thereby affecting cellular processes that depend on these ions .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on metal ion homeostasis. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For example, this compound can accumulate in the mitochondria, where it can influence mitochondrial function by affecting metal-dependent enzymes involved in energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium rhodizonate can be synthesized by oxidizing inositol with nitric acid and then reacting the resulting product with potassium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium rhodizonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like nitric acid and metal salts for substitution reactions. The reactions typically occur in aqueous solutions under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, reacting this compound with barium chloride will produce barium rhodizonate .

Scientific Research Applications

Potassium rhodizonate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high stability and distinctive red color, making it particularly useful in visual detection assays. Its ability to form stable complexes with a wide range of metal ions also sets it apart from other similar compounds .

Properties

CAS No.

13021-40-4

Molecular Formula

C6H2KO6

Molecular Weight

209.17 g/mol

IUPAC Name

dipotassium;3,4,5,6-tetraoxocyclohexene-1,2-diolate

InChI

InChI=1S/C6H2O6.K/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H;

InChI Key

UGFHFZSZCJFOTO-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[K+].[K+]

Canonical SMILES

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[K]

Key on ui other cas no.

13021-40-4

Related CAS

118-76-3 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium rhodizonate
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Reactant of Route 3
Potassium rhodizonate
Reactant of Route 4
Potassium rhodizonate

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